5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid
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Overview
Description
5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a methoxycarbonyl group. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-4-(methoxycarbonyl)phenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Boronic Acid Formation: The intermediate product is then subjected to boronic acid formation through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and boronic acid formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester
Comparison: 5-Bromo-2-fluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties These features enhance its reactivity and make it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBIGBUPXJOFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)OC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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